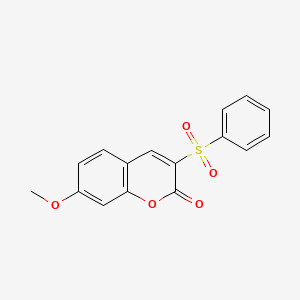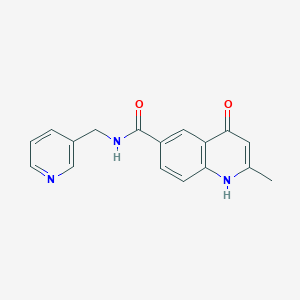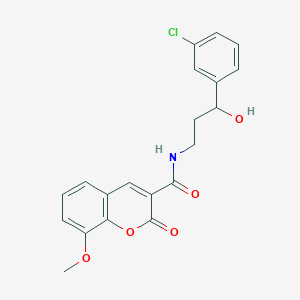
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a carboxamide group (-CONH2), a chlorophenyl group (a benzene ring with a chlorine atom), a hydroxypropyl group (-CH2-CHOH-CH3), a methoxy group (-OCH3), and a chromene group (a fused ring structure containing a benzene ring and a heterocyclic pyran ring). These functional groups could potentially confer a variety of chemical properties and reactivities to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the chromene group, in particular, would introduce a degree of rigidity into the molecule, potentially affecting its interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine, while the chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents, while the presence of the nonpolar benzene rings could increase its solubility in nonpolar solvents .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Polymorphism
The compound exhibits fascinating crystalline structures and polymorphism. For instance, 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and a related derivative demonstrate different polymorphs crystallizing in distinct space groups. These structures show anti-rotamer conformations about the C-N bond, with the amide O atom being either trans- or cis-related to the pyran ring's O atom. Such structural versatility indicates potential for diverse scientific applications, including material science and pharmaceutical formulation studies (Reis et al., 2013).
Molecular Probes for Hydroxyl Radicals
A novel application in detecting hydroxyl radicals involves synthesizing derivatives like N-(3-(3-aminopropylamino)propyl)-2-oxo-2H-chromene-3-carboxamide. These compounds act as DNA-binding, fluorescent indicators for hydroxyl radicals, showcasing their potential in biochemical assays and oxidative stress research. This application emphasizes the compound's utility in studying biological and chemical processes involving reactive oxygen species (Singh et al., 2008).
Optically Active Polyamides
Research into optically active polyamides derived from L-tartaric acid presents another intriguing application. These polyamides, containing methoxy groups stereoregularly attached to the diacid repeating unit, display significant optical activity. Such materials could find applications in optoelectronics, chiral separation technologies, and as components in optical devices (Bou et al., 1993).
Fluorescent Properties and Synthesis of Benzo[c]coumarin Carboxylic Acids
The synthesis and fluorescent properties of benzo[c]coumarin carboxylic acids and their derivatives have been explored. Such compounds possess excellent fluorescence in both solution and solid states due to their large conjugated systems and various hydrogen bonds. This highlights their potential in developing fluorescent materials for optical sensors, bioimaging, and molecular recognition (Shi et al., 2017).
Antimicrobial Agents
Some derivatives, like those combining quinazolinone and thiazolidinone, have been synthesized and evaluated for their antimicrobial activity against a range of pathogens. These studies contribute to the search for new antimicrobial agents, highlighting the compound's relevance in medicinal chemistry and pharmacology (Desai et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO5/c1-26-17-7-3-5-13-11-15(20(25)27-18(13)17)19(24)22-9-8-16(23)12-4-2-6-14(21)10-12/h2-7,10-11,16,23H,8-9H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGCSKSAKJOAFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC(C3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-methylisoxazol-3-yl)-2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2673702.png)
![N-(3-chloro-4-methylphenyl)-2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetamide](/img/structure/B2673703.png)
![4-methyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2673706.png)
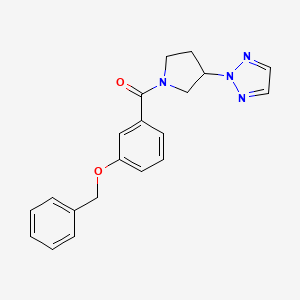
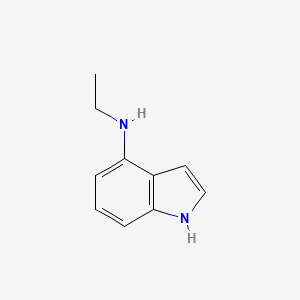
![1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2673711.png)
![2-Hydrazinyl-3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B2673712.png)
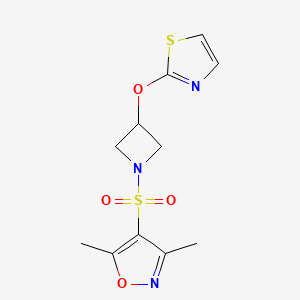
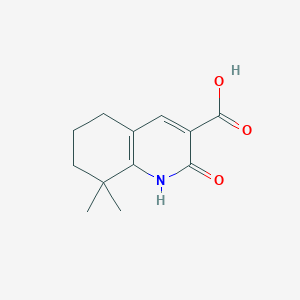

![(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2673716.png)
